molecular formula C13H12Cl2N2O3 B4184882 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide

4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide

Cat. No.: B4184882
M. Wt: 315.15 g/mol
InChI Key: PDESRSIJNDBHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide, also known as DIBOA, is a natural compound found in several plants. It belongs to the family of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIBOA has gained attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and environmental science.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant growth and development. This compound has been shown to inhibit the activity of glutamine synthetase, an enzyme involved in nitrogen metabolism, and to disrupt the cell cycle of plant cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on plants. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the uptake of nutrients, particularly nitrogen, by plants.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has several advantages as a natural herbicide, including its low toxicity and biodegradability. However, its efficacy can be limited by factors such as soil type, temperature, and moisture content. In laboratory experiments, this compound can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide. One area of interest is the development of more effective methods for synthesizing this compound, particularly using enzymatic methods. Another area of interest is the investigation of the potential applications of this compound in medicine, particularly as an anti-cancer agent. Finally, there is potential for further research on the ecological effects of this compound, particularly on non-target organisms such as beneficial insects and soil microorganisms.
In conclusion, this compound is a natural compound with potential applications in various fields, including agriculture, medicine, and environmental science. Its mechanism of action and biochemical and physiological effects on plants have been extensively studied, and it has been shown to have several advantages as a natural herbicide. However, further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential applications in agriculture, particularly as a natural herbicide. It has been shown to inhibit the growth of several weed species, including pigweed, lambsquarters, and velvetleaf. This compound has also been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c14-9-3-4-11(10(15)8-9)19-6-1-2-13(18)16-12-5-7-20-17-12/h3-5,7-8H,1-2,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDESRSIJNDBHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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